3,4-Dihydro-2H-1,4-benzoxazine-6-carboximidamide is a compound belonging to the benzoxazine family, characterized by its unique structural features and potential biological activities. Benzoxazines are heterocyclic compounds that have gained attention due to their diverse applications in medicinal chemistry and materials science. The specific structure of 3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide includes a benzene ring fused with an oxazine ring, which is further substituted with a carboximidamide group at the 6-position.
The compound can be synthesized through various chemical pathways, often involving the manipulation of benzoxazine derivatives. Recent studies have highlighted synthetic methods that yield this compound with high specificity and efficiency, using techniques such as Lewis acid catalysis and palladium-catalyzed reactions .
3,4-Dihydro-2H-1,4-benzoxazine-6-carboximidamide is classified as a member of the N-heterocycles and O-heterocycles categories. Its structure allows it to participate in various chemical reactions, making it an interesting candidate for further pharmacological studies and applications in organic synthesis.
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide can be approached through several methods:
The synthesis often involves multiple steps including:
The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide features:
The molecular formula is with a molecular weight of approximately 178.19 g/mol. The compound's structural representation can be depicted using SMILES notation as C1COc2ccccc2N1
.
3,4-Dihydro-2H-1,4-benzoxazine-6-carboximidamide can undergo various chemical transformations:
Reactions involving this compound often utilize conditions that favor nucleophilic attack or electrophilic substitution, depending on the desired products. For instance, introducing electron-withdrawing groups can enhance nucleophilicity at specific positions on the benzene ring.
The mechanism of action for compounds like 3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide often involves interaction with biological targets such as receptors or enzymes:
Studies have indicated that modifications at specific positions on the benzoxazine ring significantly influence biological activity profiles .
3,4-Dihydro-2H-1,4-benzoxazine-6-carboximidamide and its derivatives have shown potential in various fields:
The 3,4-dihydro-2H-1,4-benzoxazine scaffold serves as a crucial precursor for bioactive molecules like 3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide. Recent synthetic innovations focus on stereoselectivity, atom economy, and modularity to access structurally diverse intermediates.
Chiral phosphoric acids (CPAs) enable enantioselective desymmetrization of prochiral oxetanes to construct benzoxazine frameworks. This transition-metal/oxidant-free approach delivers chiral 2H-1,4-benzoxazines under mild conditions. A representative CPA-catalyzed reaction achieves >99% ee for 30 diverse derivatives, leveraging hydrogen-bonding interactions to control stereoselectivity during ring-opening/cyclization [2] [4].
Table 1: CPA-Catalyzed Benzoxazine Synthesis
CPA Catalyst | Substrate Scope | ee (%) | Yield (%) |
---|---|---|---|
TRIP | Aryl-oxetanes | 90–99 | 70–95 |
SPINOL-derived | Alkyl-oxetanes | 85–99 | 65–92 |
Palladium-organo relay catalysis converts vinyl methylene cyclic carbonates (VMCCs) into chiral 3,4-dihydro-2H-benzo[b][1,4]oxazines via tandem allylic amination/oxa-Michael addition. The Pd catalyst activates the carbonate toward nucleophilic displacement by bisnucleophiles (e.g., o-aminophenols), while the organocatalyst orchestrates enantioselective ring closure. This one-pot sequence furnishes benzoxazines in good yields (75–82%) and enantioselectivities (up to 88% ee) [2].
Lewis acids (e.g., BF₃·OEt₂) catalyze the stereospecific SN2-type ring-opening of activated aziridines by 2-halophenols. The resulting amino ether intermediates undergo Cu(I)-catalyzed intramolecular C–N cyclization, delivering 3,4-dihydro-1,4-benzoxazines with >99% enantio- and diastereospecificity. This stepwise protocol tolerates electron-rich and electron-poor aryl aziridines, providing access to sterically congested quaternary stereocenters [2].
The chiral bisphosphorus ligand WingPhos enables Pd-catalyzed tandem allylic substitution to synthesize vinyl-substituted dihydro-2H-benzo[b][1,4]-oxazines. This method achieves regio- and enantiocontrol (up to 99% ee) under mild conditions. Key to success is the ligand’s ability to promote asymmetric allylic amination followed by controlled cyclization without epimerization [2].
Cu(I) catalysts (e.g., CuBr·SMe₂) drive intramolecular C–N bond formation in amino-tethered haloarenes, enabling benzoxazine ring closure after initial SN2 aziridine opening. This method accommodates diverse halogenated precursors (Br, Cl) and proceeds at 60–80°C in acetonitrile, yielding N-heterocycles with >99% diastereomeric excess. Functional groups like esters and protected amines remain intact [2].
Table 2: Transition Metal-Catalyzed Benzoxazine Synthesis
Method | Catalyst System | Key Advantage | Limitation |
---|---|---|---|
Pd/WingPhos | Pd₂(dba)₃/WingPhos | >99% ee; mild conditions | Limited to allylic substrates |
Cu(I)-mediated cyclization | CuBr, K₂CO₃, MeCN | >99% de; broad aziridine scope | Requires pre-functionalized substrates |
Electrochemical methods enable metal-free benzoxazine synthesis via anodic oxidation of phenols to quinone intermediates, followed by nucleophilic addition of amino alcohols and cathodic reduction-triggered cyclization. Constant-current electrolysis (e.g., 10 mA/cm²) in undivided cells with carbon electrodes affords 60–85% yields. This approach avoids stoichiometric oxidants and is scalable for gram-level synthesis of carboximidamide precursors [5].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5